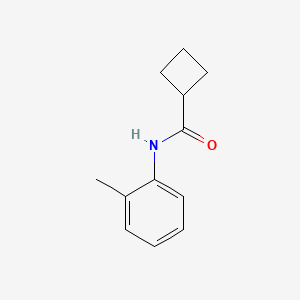![molecular formula C14H8N2O5 B7628440 (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B7628440.png)
(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid, also known as CNF or 4-nitrophenyl 2-cyano-3-(furan-2-yl)acrylate, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNF is a highly conjugated molecule that exhibits strong absorption in the visible region of the electromagnetic spectrum. This feature makes it an excellent candidate for a variety of applications, including biological imaging, sensing, and drug delivery.
Mecanismo De Acción
The mechanism of action of (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid is not fully understood, but it is believed to involve the formation of a covalent bond between the (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid molecule and the target biomolecule. This covalent bond results in a shift in the absorption and fluorescence properties of the (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid molecule, allowing for the detection and imaging of the target biomolecule.
Biochemical and Physiological Effects:
(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid has been shown to exhibit low toxicity and minimal side effects in laboratory experiments. However, its long-term effects on living organisms are not yet fully understood, and further research is necessary to determine its safety for use in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid offers several advantages for use in laboratory experiments, including its strong absorption and fluorescence properties, its ability to selectively bind to biomolecules, and its low toxicity. However, its synthesis can be challenging and time-consuming, and its long-term effects on living organisms are not yet fully understood.
Direcciones Futuras
There are several future directions for research on (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid, including its use in drug delivery, its potential as a diagnostic tool for cancer and other diseases, and its application in the development of new materials for use in electronics and photonics. Additionally, further research is necessary to fully understand the mechanism of action of (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid and its long-term effects on living organisms.
Métodos De Síntesis
(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid can be synthesized through a multi-step process that involves the condensation of 4-nitrophenylacetic acid with furan-2-carbaldehyde, followed by the addition of cyanoacetic acid. The resulting product is then purified through column chromatography to obtain a pure sample of (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid.
Aplicaciones Científicas De Investigación
(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid has been extensively studied for its potential applications in biological imaging and sensing. It has been demonstrated that (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid can selectively bind to proteins and nucleic acids, making it a useful tool for detecting and imaging these biomolecules in living cells. Additionally, (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid has been shown to exhibit fluorescence properties when excited with visible light, making it an excellent candidate for use in fluorescence microscopy.
Propiedades
IUPAC Name |
(E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O5/c15-8-10(14(17)18)7-12-5-6-13(21-12)9-1-3-11(4-2-9)16(19)20/h1-7H,(H,17,18)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPSXVSHKYKNAJ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)





![4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628396.png)
![Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B7628399.png)

![4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628410.png)



![1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)